Dilevalol - 75659-07-3

Dilevalol

Catalog Number: EVT-265066
CAS Number: 75659-07-3
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dilevalol is the R,R-stereoisomer of Labetalol, a combined α- and β-adrenergic receptor blocking agent. [] Dilevalol itself acts as a non-selective β-adrenergic receptor antagonist. [, , ] It exhibits a unique pharmacological profile characterized by a combination of β-adrenergic blocking effects and selective β2-agonist activity. [] This distinct characteristic differentiates it from Labetalol, whose vasodilating properties are attributed to α1-adrenergic receptor blockade. []

Dilevalol plays a crucial role in scientific research, particularly in cardiovascular studies. It serves as a valuable tool for investigating the mechanisms of hypertension, heart failure, and other cardiovascular conditions. [, ] Furthermore, its unique pharmacological properties make it a subject of interest in research exploring novel therapeutic approaches for cardiovascular diseases.

Labetalol

  • Compound Description: Labetalol is a racemic mixture of four isomers, one of which is Dilevalol. It functions as a non-selective beta-adrenoceptor antagonist and also exhibits alpha1-adrenoceptor antagonist activity. [, , , , ]
  • Relevance: Labetalol is the parent compound of Dilevalol. Dilevalol, the R,R-isomer, exhibits a different pharmacological profile than the racemic mixture. While both act as beta-blockers, Dilevalol displays negligible alpha1-blocking activity and possesses beta2-agonist activity, unlike Labetalol. [, , , , ]

Celiprolol

  • Compound Description: Celiprolol is a beta-adrenoceptor antagonist that is purported to have vasodilator activity. []

Propranolol

  • Compound Description: Propranolol is a non-selective beta-adrenoceptor antagonist. [, , , , , , , , ]
  • Relevance: Propranolol serves as a comparator to Dilevalol in several studies examining beta-blocking activity. While both compounds block beta-adrenoceptors, Dilevalol differentiates itself through its beta2-agonist activity and subsequent vasodilatory effects. Research shows that unlike Dilevalol, Propranolol did not increase aortic compliance. [, , , , , , , , ]

ICI 118,551

  • Compound Description: ICI 118,551 is a selective beta2-adrenoceptor antagonist. []
  • Relevance: ICI 118,551 is used as a pharmacological tool to investigate the role of beta2-adrenoceptors in the vasodilatory and antihypertensive effects of Dilevalol. Studies demonstrated that ICI 118,551 attenuates or abolishes the vasodilatory and antihypertensive effects of Dilevalol, confirming the importance of beta2-receptor agonism in Dilevalol's mechanism of action. []

Isoproterenol

  • Compound Description: Isoproterenol is a non-selective beta-adrenoceptor agonist. [, , , , ]
  • Relevance: Isoproterenol is frequently employed in the studies to stimulate beta-adrenoceptors. This allows researchers to assess the antagonist properties of Dilevalol. Additionally, comparing the vasodilatory effects of Isoproterenol to those of Dilevalol helps illustrate the contribution of Dilevalol's beta2-agonist activity. [, , , , ]

Methylscopolamine

  • Compound Description: Methylscopolamine is a muscarinic receptor antagonist. []
  • Relevance: Although not structurally related to Dilevalol, Methylscopolamine is investigated in conjunction with Dilevalol to assess their combined effect on arrhythmia suppression after myocardial infarction. The research found that co-administration of Methylscopolamine with Dilevalol significantly reduced mortality in response to ischemia, indicating a potential synergistic effect. []

Atenolol

  • Compound Description: Atenolol is a beta1-selective adrenoceptor antagonist. [, , , , ]
  • Relevance: Atenolol serves as a comparator to Dilevalol in several studies, primarily focusing on antihypertensive efficacy and effects on parameters like heart rate, blood pressure, and left ventricular hypertrophy. These comparisons highlight differences between beta1-selective and non-selective beta-blockade, as well as the potential benefits of Dilevalol's beta2-agonist activity. [, , , , ]

Pindolol

  • Compound Description: Pindolol is a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA) that interacts with both beta1- and beta2-receptor subtypes. [, , , ]
  • Relevance: Pindolol is another beta-blocker with ISA, like Dilevalol. Comparisons between these drugs in studies help elucidate the role of ISA and beta2-agonism in their pharmacological effects. Notably, both Dilevalol and Pindolol were found to increase aortic compliance, suggesting a potential beneficial effect on arterial stiffness. [, , , ]

Metoprolol

  • Compound Description: Metoprolol is a beta1-selective adrenoceptor antagonist. [, , ]
  • Relevance: Metoprolol acts as a comparator to Dilevalol in studies evaluating antihypertensive efficacy and effects on left ventricular hypertrophy. By comparing these two agents, researchers aim to understand the benefits and drawbacks of beta1-selective blockade versus the combined beta-blockade and beta2-agonism offered by Dilevalol. [, , ]

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker. [, , ]
  • Relevance: Nifedipine represents a different class of antihypertensive agent compared to Dilevalol. Studies involving Nifedipine often focus on contrasting its hemodynamic effects and impact on parameters like blood pressure, heart rate, and muscle blood flow with those of Dilevalol. These comparisons highlight the unique pharmacological profiles of each drug. [, , ]

Captopril

  • Compound Description: Captopril is an angiotensin-converting enzyme (ACE) inhibitor. [, , ]
  • Relevance: Captopril, as an ACE inhibitor, provides another point of comparison for evaluating the efficacy and tolerability of Dilevalol. Studies comparing these two agents help establish Dilevalol's place within the existing antihypertensive armamentarium, showcasing its effectiveness relative to other drug classes. [, , ]

Urapidil

  • Compound Description: Urapidil is an alpha1-adrenoceptor antagonist with some beta-blocking activity. []
  • Relevance: Urapidil's inclusion in studies with Dilevalol allows for comparisons between two antihypertensive agents with distinct mechanisms of action. These comparisons contribute to understanding the specific hemodynamic effects and potential advantages of each drug in managing hypertension. []
Classification and Source

Dilevalol is classified as an antihypertensive agent and a sympatholytic drug. It functions as a non-selective beta-adrenergic antagonist while exhibiting selective partial agonism at beta-2 adrenergic receptors. This unique pharmacological profile allows it to reduce blood pressure effectively while promoting vasodilation. Dilevalol was introduced to the market in 1989 but was withdrawn in 1990 due to reports of hepatotoxicity associated with its use .

Synthesis Analysis

The synthesis of dilevalol involves several steps that utilize various chemical reagents and conditions. The process typically begins with labetalol as the starting material. The synthesis can be described as follows:

  1. Starting Materials: The synthesis utilizes labetalol, which contains two stereogenic centers.
  2. Reagents: Key reagents include acetic anhydride, potassium carbonate, and dimethylaminoethyl chloride hydrochloride.
  3. Conditions: The reaction is generally carried out under reflux conditions in solvents such as toluene or acetone.

For example, one synthetic route involves heating a suspension of labetalol with potassium carbonate and dimethylaminoethyl chloride in toluene at approximately 90°C for several hours. Following this, the mixture is cooled, diluted with water, and the organic phase is extracted and purified through recrystallization from butanol .

Molecular Structure Analysis

Dilevalol's molecular structure is characterized by the following features:

  • Chemical Formula: C19_{19}H26_{26}N2_2O2_2
  • Molecular Weight: Approximately 314.43 g/mol
  • Chirality: Dilevalol possesses two chiral centers leading to its (R,R) configuration.
  • Structural Representation: Dilevalol can be represented structurally as:
    \text{ R R 2 hydroxy 5 1 hydroxy 2 4 phenylbutan 2 yl amino ethyl}benzamide}

This configuration contributes to its pharmacological activity by enhancing beta-receptor selectivity and efficacy compared to other stereoisomers .

Chemical Reactions Analysis

Dilevalol participates in various chemical reactions primarily involving its functional groups:

  1. Hydrolysis: Dilevalol can undergo hydrolysis under acidic or basic conditions, resulting in the formation of labetalol and other derivatives.
  2. Oxidation: The presence of hydroxyl groups makes dilevalol susceptible to oxidation reactions, which can lead to the formation of ketones or aldehydes.
  3. Receptor Binding: As an active pharmaceutical ingredient, dilevalol interacts with beta-adrenergic receptors, facilitating its antihypertensive effects through receptor-mediated pathways.
Mechanism of Action

The mechanism of action of dilevalol involves:

  1. Beta-Adrenergic Blockade: Dilevalol blocks beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  2. Vasodilation: Its partial agonist activity at beta-2 receptors promotes vasodilation, contributing to reduced vascular resistance and lower blood pressure.
  3. Calcium Channel Modulation: Dilevalol may influence calcium ion influx into cells, further aiding in vascular relaxation .
Physical and Chemical Properties Analysis

Dilevalol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; insoluble in non-polar solvents.
  • Melting Point: Approximately 140°C.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

These properties are crucial for its formulation into pharmaceutical preparations .

Applications

Dilevalol was primarily developed for use in treating hypertension due to its dual action on adrenergic receptors:

  1. Antihypertensive Therapy: Effective in managing high blood pressure due to its ability to lower systemic vascular resistance.
  2. Research Applications: Dilevalol has been studied for its pharmacokinetic properties and potential use in cardiovascular research.

Despite its withdrawal from the market due to safety concerns, studies continue to explore its pharmacological profile and potential applications in controlled settings .

Properties

CAS Number

75659-07-3

Product Name

Dilevalol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.